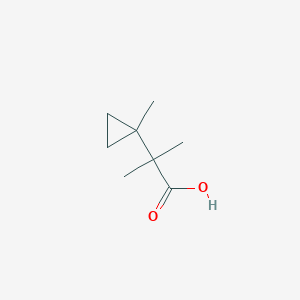
2-Methyl-2-(1-methylcyclopropyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-2-(1-methylcyclopropyl)propanoic acid is a carboxylic acid derivative with the molecular formula C8H14O2. This compound is characterized by a cyclopropyl group attached to a propanoic acid backbone, making it an interesting subject for chemical research due to its unique structural features.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(1-methylcyclopropyl)propanoic acid typically involves the alkylation of a cyclopropane derivative followed by carboxylation. One common method includes the reaction of 1-methylcyclopropylmethanol with a strong base such as sodium hydride, followed by the addition of methyl iodide to form the corresponding ester. This ester is then hydrolyzed under acidic conditions to yield the desired carboxylic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the hydrogenation steps, while automated systems ensure precise control over reaction conditions.
化学反応の分析
Types of Reactions
2-Methyl-2-(1-methylcyclopropyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form corresponding ketones or aldehydes.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carboxylic acid group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropyl ring, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in an aqueous or alcoholic medium.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted cyclopropyl derivatives.
科学的研究の応用
2-Methyl-2-(1-methylcyclopropyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Methyl-2-(1-methylcyclopropyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The cyclopropyl group can induce strain in the molecular structure, enhancing its reactivity and binding affinity. This compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic pathways.
類似化合物との比較
Similar Compounds
2-Methylpropanoic acid: Lacks the cyclopropyl group, making it less reactive.
2-Cyclopropylpropanoic acid: Similar structure but without the methyl group on the cyclopropyl ring.
2-Methyl-2-phenylpropanoic acid: Contains a phenyl group instead of a cyclopropyl group, leading to different chemical properties.
Uniqueness
2-Methyl-2-(1-methylcyclopropyl)propanoic acid is unique due to the presence of both a methyl and a cyclopropyl group, which confer distinct steric and electronic properties. These features make it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
特性
分子式 |
C8H14O2 |
|---|---|
分子量 |
142.20 g/mol |
IUPAC名 |
2-methyl-2-(1-methylcyclopropyl)propanoic acid |
InChI |
InChI=1S/C8H14O2/c1-7(2,6(9)10)8(3)4-5-8/h4-5H2,1-3H3,(H,9,10) |
InChIキー |
OZLYFDCOKHGVDO-UHFFFAOYSA-N |
正規SMILES |
CC1(CC1)C(C)(C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 1-(iodomethyl)-3-[1-(propan-2-yl)-1H-pyrazol-4-yl]-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B15301356.png)

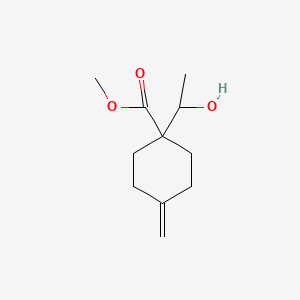
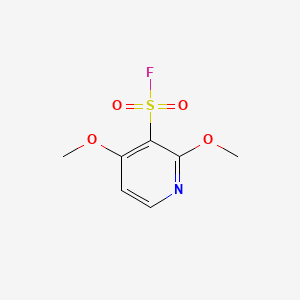
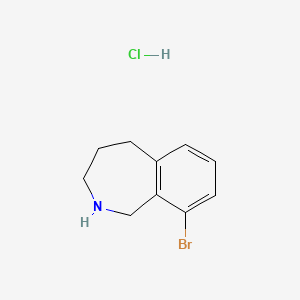
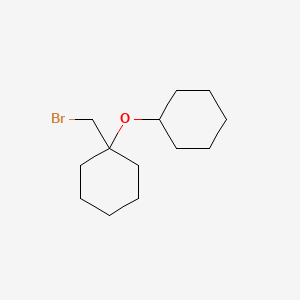
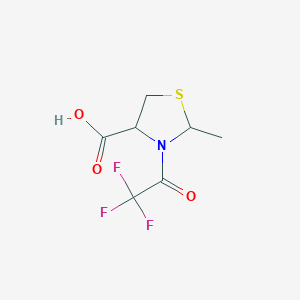
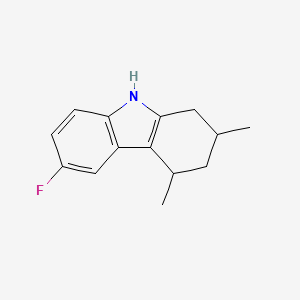

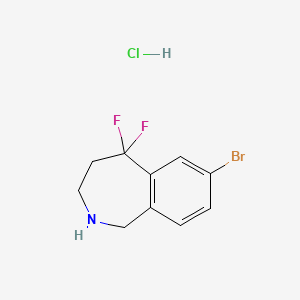
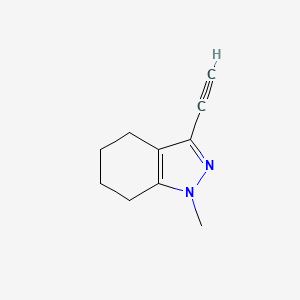

![2-(2,6-Dioxo-3-piperidyl)-5-[2-(ethylamino)ethylamino]isoindoline-1,3-dione](/img/structure/B15301422.png)
